molecular formula C20H32N6O3 B5522261 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Número de catálogo B5522261
Peso molecular: 404.5 g/mol
Clave InChI: GPQGVCMVTXEVQW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound belongs to a class of chemicals that are synthesized for their potential pharmacological properties. These compounds often contain elements like piperazine and pyrazole, known for their diverse biological activities.

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic chemical structures and gradually introducing functional groups to achieve the desired compound. For example, the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives has been described, showcasing the complexity and precision required in these chemical syntheses (Obniska et al., 2006).

Aplicaciones Científicas De Investigación

Tachykinin NK2 Receptor Antagonists

Compounds structurally related to 3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazol-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their tachykinin NK2 receptor affinities. One such compound demonstrated potent NK2 receptor antagonism in guinea pig trachea and exhibited significant selectivity for NK2 receptors over NK1 receptors. This finding suggests potential therapeutic applications in conditions mediated by NK2 receptors, such as respiratory diseases (Smith et al., 1995).

Anticonvulsant Activity

Another area of research focuses on the anticonvulsant activity of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives. These compounds have been synthesized and evaluated for their neurotoxic and anticonvulsant properties. Findings indicate that modifications to these compounds, such as the introduction of an aromatic area, can influence their anticonvulsant activity. This suggests the potential for designing new antiepileptic drugs based on structural modifications of these compounds (Obniska et al., 2006).

Antihypertensive Activity

The synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones with various substitutions has been explored for potential antihypertensive effects. Research shows that certain derivatives lower blood pressure in animal models, suggesting their utility as alpha-adrenergic blockers. This research highlights the possibility of developing new antihypertensive agents based on the structural framework of these compounds (Caroon et al., 1981).

Antitubercular Studies

Compounds incorporating the pyrazole moiety have been synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study provides insights into structural requirements for antitubercular activity, underscoring the potential of these compounds in developing new treatments for tuberculosis (Vavaiya et al., 2022).

Propiedades

IUPAC Name

3-[3-(4-ethylpiperazin-1-yl)propyl]-8-(1H-pyrazole-5-carbonyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O3/c1-2-23-12-14-24(15-13-23)8-3-9-26-16-20(29-19(26)28)5-10-25(11-6-20)18(27)17-4-7-21-22-17/h4,7H,2-3,5-6,8-16H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQGVCMVTXEVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCCN2CC3(CCN(CC3)C(=O)C4=CC=NN4)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.